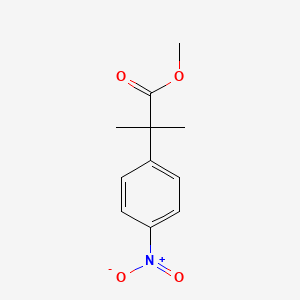

Methyl 2-methyl-2-(4-nitrophenyl)propanoate

概要

説明

“Methyl 2-methyl-2-(4-nitrophenyl)propanoate” is a chemical compound with the CAS Number: 59115-08-1. It has a molecular weight of 223.23 . The IUPAC name for this compound is methyl 2-methyl-2-(4-nitrophenyl)propanoate .

Molecular Structure Analysis

The InChI code for “Methyl 2-methyl-2-(4-nitrophenyl)propanoate” is 1S/C11H13NO4/c1-11(2,10(13)16-3)8-4-6-9(7-5-8)12(14)15/h4-7H,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“Methyl 2-methyl-2-(4-nitrophenyl)propanoate” is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.科学的研究の応用

Enzyme Catalysis

Methyl 2-methyl-2-(4-nitrophenyl)propanoate has been investigated in the context of enzyme catalysis. Research by Fenger and Bols (2010) on per-O-methylated cyclodextrins demonstrated the potential of such compounds in directing substrate binding and enhancing catalysis rates significantly (Fenger & Bols, 2010).

Peptide Synthesis

In the field of peptide synthesis, the compound has been noted for its peculiar molecular and crystal structures, which influence the chemistry of ortho-nitrophenyl esters, a vital component in peptide synthesis. Crisma and Toniolo (2002) provide insights into this aspect (Crisma & Toniolo, 2002).

Chiral Chemistry

The compound also plays a role in chiral chemistry, particularly in the enantioseparation of racemic compounds. Tong et al. (2016) explored this in their work on enantioseparation of racemic 2-(substituted phenyl)propanoic acids using high-speed countercurrent chromatography (Tong et al., 2016).

Synthesis of Novel Compounds

The ability of Methyl 2-methyl-2-(4-nitrophenyl)propanoate to participate in the synthesis of various novel compounds has been explored. Kobayashi et al. (2006) demonstrated its role in synthesizing benzothiazine derivatives, which are important in medicinal chemistry (Kobayashi et al., 2006).

Anti-Inflammatory Activities

This compound is also significant in the discovery of new anti-inflammatory agents. Ren et al. (2021) isolated novel phenolic compounds with anti-inflammatory activities from Eucommia ulmoides Oliv., where derivatives of Methyl 2-methyl-2-(4-nitrophenyl)propanoate played a key role (Ren et al., 2021).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapours/spray .

特性

IUPAC Name |

methyl 2-methyl-2-(4-nitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-11(2,10(13)16-3)8-4-6-9(7-5-8)12(14)15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQIFLIPJUZWEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-2-(4-nitrophenyl)propanoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2398957.png)

![(7-{[(2-Fluorophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2398958.png)

![(E)-4-(N-allyl-N-(but-3-en-1-yl)sulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2398966.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2398975.png)

![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(1,2-oxazol-3-yl)propanamide](/img/structure/B2398977.png)

![4-[5-(2-ethoxyphenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2398979.png)